molecular formula C12H14F2N6O3 B10921045 1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10921045
M. Wt: 328.27 g/mol
InChI Key: DXRQMNLFBXWRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from the preparation of the pyrazole ring. The difluoromethylation process is a key step, often achieved using metal-mediated reactions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its antifungal application, it targets mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells . The difluoromethyl group enhances its binding affinity and specificity to the target enzyme.

Properties

Molecular Formula

C12H14F2N6O3

Molecular Weight

328.27 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C12H14F2N6O3/c1-7-6-10(20(22)23)17-18(7)4-3-15-11(21)9-5-8(2)19(16-9)12(13)14/h5-6,12H,3-4H2,1-2H3,(H,15,21)

InChI Key

DXRQMNLFBXWRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NCCN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.